布帕利西布

描述

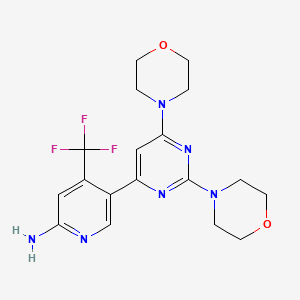

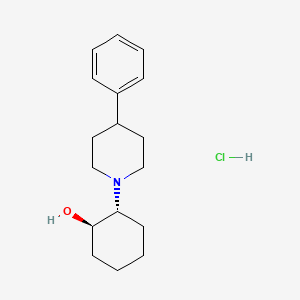

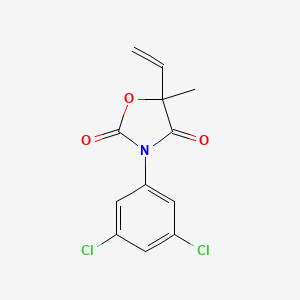

Buparlisib, also known as AN2025 and BKM120, is an experimental anti-cancer medication . It is a small molecule orally-available pan-class I phosphoinositide 3-kinase (PI3K) inhibitor . This compound belongs to the class of organic compounds known as pyridinylpyrimidines .

Synthesis Analysis

Buparlisib is a brain penetrable pan-PI3K inhibitor . It has been reported that it has excellent brain penetration that is unaffected by efflux transporters at the blood-brain barrier, complete oral bioavailability, and efficient intracranial target inhibition at clinically achievable plasma concentrations .Molecular Structure Analysis

Buparlisib is a member of the 2,6-dimorpholinopyrimidine-derived family of compounds . It selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) .Chemical Reactions Analysis

Buparlisib selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) . It serves an important role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .Physical And Chemical Properties Analysis

Buparlisib has a molecular formula of C18H21F3N6O2 and a molecular weight of 410.4 g/mol . It is a member of morpholines, an aminopyrimidine, an aminopyridine, and an organofluorine compound .科学研究应用

乳腺癌治疗

布帕利西布已在转移性三阴性乳腺癌患者中作为单药疗法进行了临床活性研究。 主要关注的是评估其有效性,次要目标包括无进展生存期(PFS)、总生存期(OS)和毒性特征 .

实体瘤和血液系统恶性肿瘤

布帕利西布的临床疗效已在实体瘤和血液系统恶性肿瘤患者中得到证实。 它已成为全球 II 期临床试验的一部分,与紫杉醇联用治疗头颈部鳞状细胞癌,显示出可控的安全性 .

弥漫性大 B 细胞淋巴瘤 (DLBCL)

体外研究表明,布帕利西布可以降低 DLBCL 下游 AKT 效应器的磷酸化状态,表明其与伊布替尼等其他治疗方法联用时的潜在疗效和安全性 .

作用机制

Target of Action

Buparlisib, also known as BKM120, is a highly efficient and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family . It selectively inhibits four isomers of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . These kinases play a crucial role in cell growth, survival, division, and motility .

Mode of Action

Buparlisib works by competitively binding to the lipid kinase domain on adenosine 5’-triphosphate (ATP), which is a key component of the PI3K pathway . This competitive inhibition disrupts the normal functioning of the PI3K pathway, leading to changes in cellular processes such as proliferation, apoptosis, and angiogenesis .

Biochemical Pathways

The primary biochemical pathway affected by Buparlisib is the PI3K/AKT pathway . This pathway is frequently upregulated in a wide range of tumors and is therefore considered a valuable drug target in cancer therapy . By inhibiting the PI3K pathway, Buparlisib can disrupt cell proliferation and promote apoptosis .

Pharmacokinetics

Buparlisib exhibits excellent oral bioavailability . It has been found to have linear pharmacokinetics between the 1 mg/kg and 5 mg/kg dose levels in mice . Steady-state pharmacokinetic analysis showed dose-normalized maximum concentrations and area under the curve (AUC) values for Buparlisib to be comparable with single-agent pharmacokinetic .

Result of Action

The molecular and cellular effects of Buparlisib’s action primarily involve the inhibition of cell proliferation, promotion of apoptosis, and blocking of angiogenesis . In clinical trials, Buparlisib has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . No confirmed objective responses were observed .

Action Environment

The action, efficacy, and stability of Buparlisib can be influenced by various environmental factors. For instance, Buparlisib has been found to be a brain-penetrable pan-PI3K inhibitor, suggesting that it can cross the blood-brain barrier and exert its effects in the brain . This characteristic makes Buparlisib a promising candidate for the treatment of primary and secondary brain tumors .

未来方向

Buparlisib is still under investigation as a potential treatment for head and neck squamous cell carcinoma (HNSCC) in the ongoing phase III trial BURAN . The results are expected for December 2022 . It is also being studied for its clinical effect in patients with solid tumors and hematological malignancies .

生化分析

Biochemical Properties

Buparlisib selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis . This is predominantly achieved by antagonizing the PI3K/AKT pathway .

Cellular Effects

Buparlisib has demonstrated clinical effects in patients with solid tumors and hematological malignancies . It plays a significant role in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit glioma cell proliferation in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Buparlisib involves its selective inhibition of the four isomers of PI3K . By competitively binding the lipid kinase domain on ATP, it antagonizes the PI3K/AKT pathway . This leads to the inhibition of proliferation, promotion of apoptosis, and blocking of angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Buparlisib has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . No confirmed objective responses were observed . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .

Dosage Effects in Animal Models

In animal models, Buparlisib has shown a fast absorption rate, high bioavailability, and excellent pharmacokinetic characteristics . Following the oral administration of Buparlisib at a dose of 60 mg/kg, the peak of pharmacokinetics was reached in tumor tissue and plasma within 1 hour .

Metabolic Pathways

Buparlisib is involved in the PI3K pathway, which is essential for cell proliferation and survival . The PI3K pathway is activated via loss of PTEN and/or INPP4B, which is common in triple-negative breast cancer .

Transport and Distribution

Buparlisib is orally bioavailable, making it easily transported and distributed within the body . It has been found to have excellent brain penetration unaffected by efflux transporters at the blood-brain barrier .

Subcellular Localization

Given its role as a PI3K inhibitor, it can be inferred that it would be localized where the PI3K pathway is active, which includes various subcellular locations such as the cytoplasm and the cell membrane .

属性

IUPAC Name |

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHUFRVAEUJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241486 | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944396-07-0 | |

| Record name | Buparlisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buparlisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

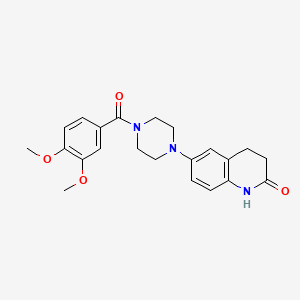

![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)

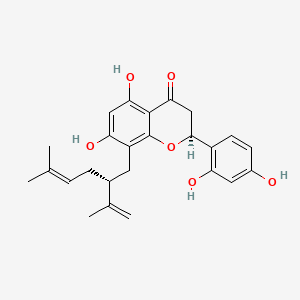

![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)